molecular formula C17H20N2O B1269981 N-(4-aminophenyl)-4-tert-butylbenzamide CAS No. 129488-55-7

N-(4-aminophenyl)-4-tert-butylbenzamide

Cat. No.: B1269981
CAS No.: 129488-55-7
M. Wt: 268.35 g/mol
InChI Key: VBKLQORCYTWUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-aminophenyl)-4-tert-butylbenzamide: is an organic compound that features an amide functional group It is characterized by the presence of a 4-aminophenyl group and a 4-tert-butylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aminolysis of 4-tert-butylbenzoyl chloride: One common method involves the reaction of 4-tert-butylbenzoyl chloride with 4-aminophenylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Direct Amidation: Another method involves the direct amidation of 4-tert-butylbenzoic acid with 4-aminophenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.

Industrial Production Methods: Industrial production methods for N-(4-aminophenyl)-4-tert-butylbenzamide are similar to laboratory-scale methods but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-aminophenyl)-4-tert-butylbenzamide can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: N-(4-aminophenyl)-4-tert-butylbenzamide can be used as a ligand in coordination chemistry and catalysis.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and mechanical strength.

Biology and Medicine:

    Drug Development: The compound can serve as a scaffold for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.

Industry:

    Dye and Pigment Production: this compound can be used in the synthesis of dyes and pigments due to its aromatic structure.

    Polymer Additives: It can be used as an additive in polymers to enhance their properties.

Mechanism of Action

The mechanism by which N-(4-aminophenyl)-4-tert-butylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amide group allows for hydrogen bonding interactions, which can be crucial for binding affinity and specificity.

Comparison with Similar Compounds

    N-(4-aminophenyl)benzamide: Lacks the tert-butyl group, which may affect its solubility and binding properties.

    4-tert-butyl-N-(4-nitrophenyl)benzamide:

    N-(4-aminophenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.

Uniqueness: N-(4-aminophenyl)-4-tert-butylbenzamide is unique due to the presence of both the 4-aminophenyl and 4-tert-butylbenzamide groups. This combination imparts specific steric and electronic properties that can influence its reactivity, binding affinity, and overall chemical behavior. The tert-butyl group provides steric hindrance, which can affect the compound’s interactions with other molecules, while the amino group offers sites for hydrogen bonding and other interactions.

Properties

IUPAC Name

N-(4-aminophenyl)-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-15-10-8-14(18)9-11-15/h4-11H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKLQORCYTWUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352214
Record name N-(4-aminophenyl)-4-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129488-55-7
Record name N-(4-aminophenyl)-4-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.5 g. (0.015 mol) 4-(1,1-Dimethylethyl)-N-(4-nitrophenyl)-benzamide (Example 15 ) are hydrogenated at normal pressure and ambient temperature in the presence of 0.5 g. 10% palladium on charcoal. After 30 minutes, the reaction mixture is filtered and the filtrate is evaporated in a vacuum. The residue is digested with ligroin and filtered off with suction. There are obtained 3.4 g. (85% of theory) of the title compound; m.p. 111°-113° C.
Quantity
0.015 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.